molecular formula C9H5Cl3N4 B1666039 Anilazine CAS No. 101-05-3

Anilazine

Cat. No. B1666039
Key on ui cas rn: 101-05-3
M. Wt: 275.5 g/mol
InChI Key: IMHBYKMAHXWHRP-UHFFFAOYSA-N
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Patent
US04683308

Procedure details

272.0 g of cyanuric chloride, 730 ml of water and 552 ml of toluene are mixed in a stirred glass beaker at 5° C. 188.2 g of o-chloroaniline are added in the course of 15 minutes without cooling or heating the mixture. The mixture is subsequently stirred for 25 minutes and the temperature is thereby allowed to rise to 35° C. The mixture is then cooled to 20° C. in the course of 30 minutes. The product is filtered off, washed acid-free with water and dried at 60° C. under a waterpump vacuum. 333.6 g of 2-(2-chlorophenylamino)-4,6-dichloro-s-triazine with a content of 97.8% are obtained, which corresponds to a yield of 81.1%.
Quantity
272 g
Type
reactant
Reaction Step One
Name
Quantity
730 mL
Type
reactant
Reaction Step One
Quantity
552 mL
Type
solvent
Reaction Step One
Quantity
188.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:8]([Cl:9])=[N:7][C:5]([Cl:6])=[N:4][C:2]=1Cl.O.[Cl:11][C:12]1[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=1[NH2:14]>C1(C)C=CC=CC=1>[Cl:11][C:12]1[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=1[NH:14][C:2]1[N:1]=[C:8]([Cl:9])[N:7]=[C:5]([Cl:6])[N:4]=1

Inputs

Step One
Name
Quantity
272 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
730 mL
Type
reactant
Smiles
O
Name
Quantity
552 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
188.2 g
Type
reactant
Smiles
ClC1=C(N)C=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture is subsequently stirred for 25 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
without cooling
TEMPERATURE
Type
TEMPERATURE
Details
heating the mixture
CUSTOM
Type
CUSTOM
Details
to rise to 35° C
FILTRATION
Type
FILTRATION
Details
The product is filtered off
WASH
Type
WASH
Details
washed acid-free with water
CUSTOM
Type
CUSTOM
Details
dried at 60° C. under a waterpump vacuum

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
ClC1=C(C=CC=C1)NC1=NC(=NC(=N1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 333.6 g
YIELD: PERCENTYIELD 81.1%
YIELD: CALCULATEDPERCENTYIELD 82.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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